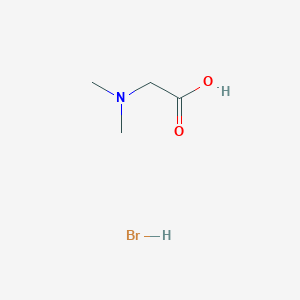
2-(Dimethylamino)acetic acid;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)acetic acid;hydrobromide: is a chemical compound with the molecular formula C4H10BrNO2. It is also known as N,N-Dimethylglycine hydrobromide. This compound is a derivative of glycine, where the amino group is substituted with two methyl groups, and it is combined with hydrobromic acid to form the hydrobromide salt. It is commonly used in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)acetic acid;hydrobromide typically involves the reaction of dimethylamine with chloroacetic acid, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions usually include:
Temperature: The reaction is often carried out at room temperature.
Solvent: Water or an organic solvent like ethanol can be used.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction conditions.
Purification: The product is typically purified through crystallization or recrystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dimethylamino)acetic acid;hydrobromide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Nucleophiles: Various nucleophiles like halides, cyanides, or amines can be used in substitution reactions.
Major Products:
Oxidation Products: N,N-Dimethylglycine N-oxide.
Reduction Products: Dimethylamine and acetic acid.
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Dimethylamino)acetic acid;hydrobromide is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a building block for more complex molecules.
Biology: In biological research, it is used to study the metabolism of dimethylglycine and its role in various biochemical pathways. It is also used in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)acetic acid;hydrobromide involves its interaction with various molecular targets and pathways. In biological systems, it can act as a methyl donor in methylation reactions, influencing the activity of enzymes and other proteins. It can also modulate the levels of dimethylglycine in cells, affecting metabolic processes and energy production.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylglycine: The parent compound without the hydrobromide salt.
Betaine: Another methylated derivative of glycine with similar biochemical properties.
Sarcosine: A related compound with a single methyl group on the amino group.
Uniqueness: 2-(Dimethylamino)acetic acid;hydrobromide is unique due to its specific combination of dimethylamino and hydrobromide groups, which confer distinct chemical and physical properties. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
668436-95-1 |
|---|---|
Molekularformel |
C4H10BrNO2 |
Molekulargewicht |
184.03 g/mol |
IUPAC-Name |
2-(dimethylamino)acetic acid;hydrobromide |
InChI |
InChI=1S/C4H9NO2.BrH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H |
InChI-Schlüssel |
BHLNMEYGKSCWEN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


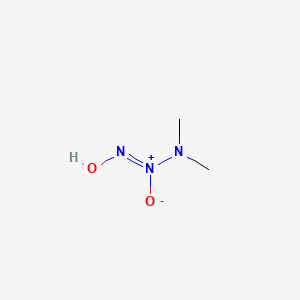
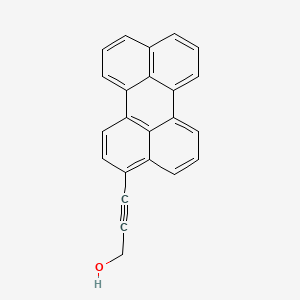
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
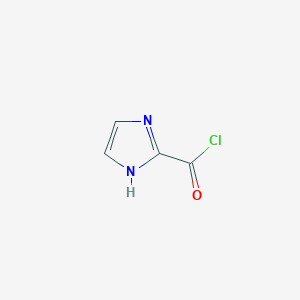
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)

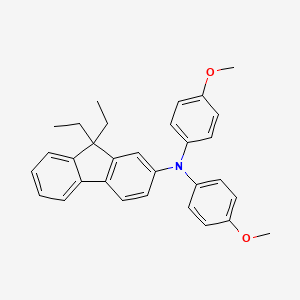
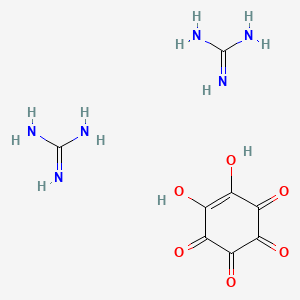

![1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12538120.png)
![4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12538121.png)
![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)

